molecular formula C18H18N2O3 B2627318 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 483359-53-1

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2627318
CAS No.: 483359-53-1
M. Wt: 310.353
InChI Key: MYNJMAVTKONYQO-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, two methoxy-substituted phenyl rings, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form the corresponding 2-cyano-3-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile.

    Amidation: The intermediate is then subjected to an amidation reaction with ammonia or an amine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding affinities.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(3-hydroxyphenyl)-3-(4-methoxyphenyl)propanamide
  • 2-cyano-N-(3-methoxyphenyl)-3-(4-hydroxyphenyl)propanamide
  • 2-cyano-N-(3-methoxyphenyl)-3-(4-ethoxyphenyl)propanamide

Uniqueness

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of two methoxy groups, which can significantly influence its electronic properties and reactivity. This makes it distinct from similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-6-13(7-9-16)10-14(12-19)18(21)20-15-4-3-5-17(11-15)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNJMAVTKONYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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